(2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate
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Description
Scientific Research Applications
Antioxidant Applications in Polymers
Research suggests that compounds related to (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate, such as 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate antioxidants, are widely used in polymers. They have been identified in various environments, indicating their extensive use in synthetic phenolic antioxidants (SPAs) for polymer applications (Liu & Mabury, 2021).
Synthesis and Chemical Reactions
The synthesis of related compounds, like 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-r-benzimidazoles, involves reactions with various aldehydes, demonstrating the chemical versatility and potential applications of these compounds in synthetic chemistry (Komissarov, 1990).
Food Contact Material Safety
A study on a similar compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, evaluated its safety for use in food contact materials. It concluded that there are no safety concerns for consumers if the substance is used in specific applications, highlighting its potential use in food-related products (Flavourings, 2011).
Application in Gasoline Antioxidants
Another related compound, 2,2-thio-bis-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, synthesized using thio-diethylene glycol and 3,5-di-tert-butyl-4-hydroxyphenyl propionate, demonstrated high effectiveness as an antioxidant in gasoline. This suggests potential applications of similar compounds in fuel and lubricant industries (Xiaoqiong, 2012).
Properties
IUPAC Name |
[(2E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-hydroxyiminoethyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2S2/c1-9-23(10-2)19(26)27-13-17(22-25)14-11-15(20(3,4)5)18(24)16(12-14)21(6,7)8/h11-12,24-25H,9-10,13H2,1-8H3/b22-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCONMLJFIJECI-XLNRJJMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=NO)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)SC/C(=N/O)/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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